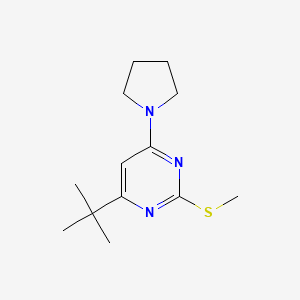

![molecular formula C13H14N6O B6441674 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile CAS No. 2548990-66-3](/img/structure/B6441674.png)

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound composed of two nitrogen atoms and one oxygen atom forming a five-membered ring . Compounds showing desirable biological activity often include heterocyclic moieties such as 1,3,4-oxadiazoles .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves various methods. One method involves the direct annulation of hydrazides with methyl ketones, which achieves an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves a mechanochemical synthesis, which is an environmentally benign alternative to conventional solvent-based methods . In this method, N-acylbenzotriazoles condense with acylhydrazides to provide oxadiazole derivatives in very good yields within minutes .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . The structure of this type has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse. For instance, I2 promotes a metal-free domino protocol for the one-pot synthesis of 1,3,4-oxadiazoles in good yields via oxidative cleavage of C(sp2)-H or C(sp)-H bonds, followed by cyclization and deacylation . The use of K2CO3 is an essential factor in the cyclization and the C-C bond cleavage .将来の方向性

The future directions for research on “2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile” and similar compounds could involve the development of new synthetic methods, the exploration of their biological activity, and their potential applications in medicine and agriculture .

作用機序

Target of Action

The compound “2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile” is a type of 1,2,4-oxadiazole derivative . Oxadiazoles are known to have a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities

Mode of Action

It’s known that 1,2,4-oxadiazoles can interact with their targets in a variety of ways, potentially inhibiting their function and leading to the observed biological activities .

Biochemical Pathways

These could include pathways related to bacterial growth, viral replication, and leishmanial survival .

Result of Action

Given its potential anti-bacterial, anti-viral, and anti-leishmanial activities, it’s likely that the compound leads to the death or inhibition of these organisms, thereby alleviating the associated diseases .

特性

IUPAC Name |

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-9-17-18-12(20-9)10-3-2-6-19(8-10)13-15-5-4-11(7-14)16-13/h4-5,10H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNKIVRFYSCCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCCN(C2)C3=NC=CC(=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)

![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)

![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)

![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)

![3-{4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441628.png)

![5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441630.png)

![5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441633.png)

![4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441658.png)

![4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441667.png)

![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441671.png)

![N-[(1-hydroxycyclopentyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B6441673.png)